

Application Notes and Protocols for Assessing Platelet Function with TRAP-6 Amide

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Thrombin Receptor Activating Peptide-6 (TRAP-6) amide is a synthetic hexapeptide (SFLLRN-NH2) that acts as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR-1), one of the primary thrombin receptors on human platelets.[1][2] Unlike thrombin, which cleaves the receptor to reveal a tethered ligand, TRAP-6 directly binds to and activates the receptor, initiating a cascade of intracellular events that lead to platelet activation, degranulation, and aggregation.[3][4] This direct mechanism makes TRAP-6 an invaluable tool in clinical and research settings. It allows for the targeted investigation of the PAR-1 pathway, independent of thrombin's other effects, such as fibrin formation.[2]

TRAP-6 is particularly useful for assessing platelet function in patients on antiplatelet therapies like aspirin or clopidogrel, as its activation pathway is not blocked by these drugs.[2][3] It is widely used to confirm platelet reactivity, study specific platelet function disorders, evaluate procoagulant activity, and assess the efficacy of PAR-1 or GPIIb/IIIa antagonists.[3][5]

TRAP-6 Signaling Pathway in Platelets

TRAP-6 amide initiates platelet activation by binding to the PAR-1 receptor, a G-protein coupled receptor (GPCR). This binding triggers downstream signaling through associated G-proteins, primarily Gq and Gi. The activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from the dense tubular system, increasing cytosolic Ca2+ levels, while DAG activates protein kinase C

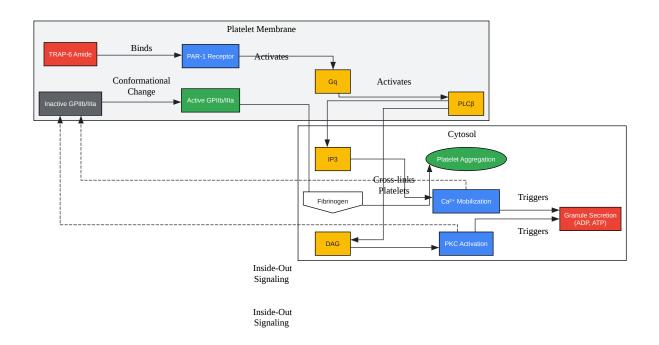


Methodological & Application

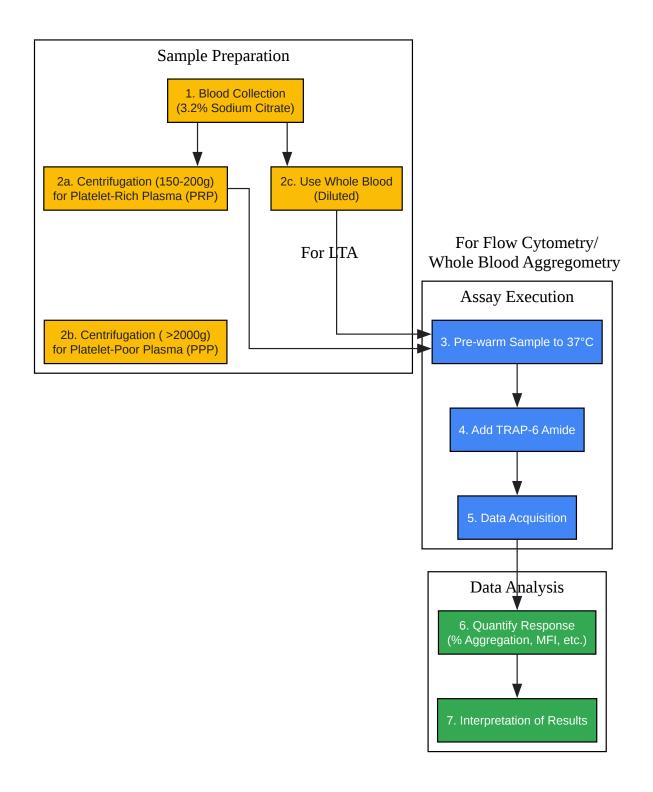
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(PKC).[6] These events are central to platelet shape change, granule secretion (releasing ADP, ATP, and serotonin), and the conformational activation of the GPIIb/IIIa integrin receptor ("inside-out" signaling).[4] The activated GPIIb/IIIa receptor can then bind fibrinogen, crosslinking adjacent platelets and leading to aggregation.









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- To cite this document: BenchChem. [Application Notes and Protocols for Assessing Platelet Function with TRAP-6 Amide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418313#assessing-platelet-function-with-trap-6-amide-in-clinical-samples]

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